Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione
Brand Name: Vulcanchem
CAS No.: 38720-66-0
VCID: VC16997973
InChI: InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C20H10Cl2N2O2
Molecular Weight: 381.2 g/mol

Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione

CAS No.: 38720-66-0

Cat. No.: VC16997973

Molecular Formula: C20H10Cl2N2O2

Molecular Weight: 381.2 g/mol

* For research use only. Not for human or veterinary use.

Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione - 38720-66-0

Specification

CAS No. 38720-66-0
Molecular Formula C20H10Cl2N2O2
Molecular Weight 381.2 g/mol
IUPAC Name 6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Standard InChI InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26)
Standard InChI Key UFLLEPHODSEMJD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione features two fused acridine rings with carbonyl groups at positions 7 and 14 and chlorine atoms at positions 2 and 9 . This arrangement confers inversion symmetry, as revealed by X-ray crystallography . The planar configuration facilitates π-π stacking interactions, enhancing stability and optical properties.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC20H10Cl2N2O2\text{C}_{20}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}
SymmetryInversion symmetry
Hydrogen BondingBifurcated N–H···O bonds along110 forming 2D networks
SubstitutionsChlorine at positions 2 and 9; carbonyls at 7 and 14

Optical and Electronic Properties

The compound’s extended conjugation system results in strong absorption in the visible spectrum, peaking in the red region (λₐ ≈ 520–550 nm) . Its fluorescence quantum yield and electrochemical properties remain under investigation, though preliminary studies suggest potential in optoelectronic applications .

Synthesis and Industrial Manufacturing

Synthetic Pathways

Synthesis typically involves condensation reactions between aromatic dianhydrides and amines, followed by chlorination. A patented process outlines the use of air jet milling to achieve a particle size distribution where 95% of particles have a largest dimension below 14 μm . This method ensures optimal pigment dispersion and color strength.

Table 2: Key Manufacturing Parameters

ParameterSpecification
Mean Particle Size8–12 μm (pre-milling)
Post-Milling Size≤14 μm (95% particles)
Primary SuppliersKelco Chemicals, AFINE CHEMICALS

Applications in Industrial Pigments

Paints and Coatings

Pigment Red 202 is integral to high-durability coatings, offering exceptional lightfastness and weather resistance. Its stability under UV exposure makes it preferred for automotive and architectural paints .

Plastics and Polymers

Incorporated into polyolefins and PVC, the pigment maintains color integrity at processing temperatures up to 300°C . Its non-migratory nature prevents bleeding in multilayer plastic products.

Printing Inks

The compound’s fine particle size ensures high print resolution and color consistency in packaging and security inks .

Comparative Analysis with Related Pigments

Structural Analogues

Quinacridone derivatives such as Pigment Violet 19 and Pigment Red 122 share the core acridine structure but differ in substitution patterns.

Table 3: Comparative Properties of Quinacridone Pigments

PigmentSubstitutionsColorKey Application
PR 202 (C.I. 202)2,9-Cl; 7,14=ORedAutomotive coatings
PV 19 (C.I. 73900)3,10-Cl; 6,13=OVioletPlastics
PR 122 (C.I. 73915)2,9-Me; 7,14=OMagentaInks

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